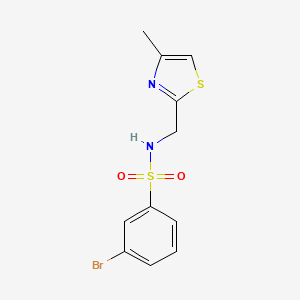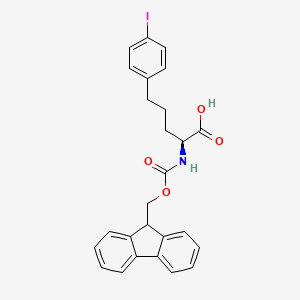
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid: is a synthetic amino acid derivative commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used to prevent unwanted reactions during the synthesis process. This compound is particularly useful in the field of medicinal chemistry and biochemistry for the development of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Iodination: The phenyl ring is iodinated using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the iodinated phenyl ring to produce deiodinated or partially reduced products.
Substitution: The iodinated phenyl ring can undergo substitution reactions, where the iodine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium azide (NaN₃) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid: has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biochemistry: It serves as a building block for studying protein-protein interactions and enzyme-substrate relationships.
Industrial Applications: The compound is used in the production of specialized peptides for industrial processes, including enzyme inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide chain is assembled, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.
Comparaison Avec Des Composés Similaires
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid: can be compared with other Fmoc-protected amino acids:
Fmoc-2-amino-3-phenylpropanoic acid: Similar in structure but lacks the iodinated phenyl ring.
Fmoc-2-amino-4-methylpentanoic acid: Contains a methyl group instead of a phenyl ring.
Fmoc-2-amino-5-phenylpentanoic acid: Similar but without the iodine atom on the phenyl ring.
The uniqueness of This compound lies in the presence of the iodinated phenyl ring, which can undergo specific reactions not possible with other Fmoc-protected amino acids.
Propriétés
Formule moléculaire |
C26H24INO4 |
|---|---|
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24INO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
Clé InChI |
PWTVNALSMDCQHR-DEOSSOPVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)I)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


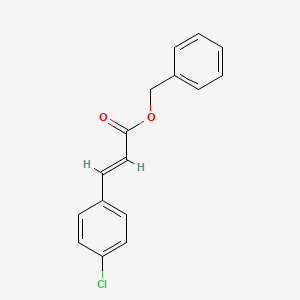


![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
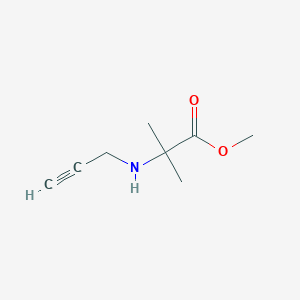
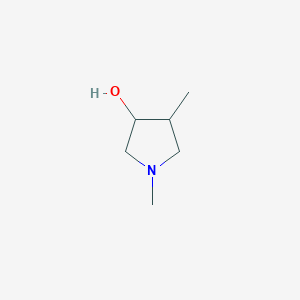

![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)

